2-(1-chloroethyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(1-chloroethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3(5)4-7-6-2-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKUERQTBAHHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CO1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250037-50-3 | |
| Record name | 2-(1-chloroethyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Naphthofuran-Oxadiazole Intermediates
In a representative procedure, naphthofuran-2-carbohydrazide (1 equivalent) reacts with para-aminobenzoic acid (PABA, 1.2 equivalents) in POCl₃ at 0°C, followed by heating at 80°C for 4 hours. The reaction mixture is quenched with ice, basified with NaHCO₃, and recrystallized in ethanol to yield 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (85% yield). The IR spectrum confirms NH₂ stretching at 3270 cm⁻¹, while LC-MS shows a molecular ion peak at m/z 327 [M + 1].
Optimization of Reaction Conditions
Critical parameters include solvent selection, base strength, and stoichiometry. For instance, dichloromethane (DCM) outperforms tetrahydrofuran (THF) and dimethylformamide (DMF) in coupling efficiency, while diisopropylethylamine (DIPEA) enhances yields compared to inorganic bases.
Table 1: Optimization of Coupling Reactions for 2-(1-Chloroethyl)-1,3,4-Oxadiazole Derivatives
| Solvent | Base | Coupling Reagent | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | DIPEA | HATU | 3 | 92 |
| THF | DIPEA | HATU | 5 | 78 |
| DMF | DIPEA | HATU | 4 | 65 |
| DCM | NaHCO₃ | HATU | 3 | 41 |
Coupling Reactions with HATU and DIPEA
The hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)-mediated coupling offers a robust pathway for introducing chloroethyl substituents.
General Procedure for Amide Bond Formation
The amino intermediate (1 equivalent) is dissolved in DCM, followed by sequential addition of HATU (0.3 equivalents), DIPEA (2 equivalents), and the carboxylic acid (1.2 equivalents). Stirring at room temperature for 3–5 hours yields N-{4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide derivatives (e.g., 3a: 89% yield).
Role of Solvent and Base
Polar aprotic solvents like DCM minimize side reactions, while DIPEA ensures efficient deprotonation of the carboxylic acid. Substituting DIPEA with weaker bases (e.g., triethylamine) reduces yields by 20–30%.
Green Chemistry Approaches
Recent advances prioritize solvent-free and catalytic methods to reduce environmental footprint.
Solvent-Free Grinding with Molecular Iodine
Aryl hydrazides and aldehydes are ground with molecular iodine (1 equivalent) in a mortar, achieving cyclization within 20 minutes. This method avoids organic solvents and achieves yields comparable to traditional routes (75–88%).
Visible Light-Induced Oxidative Cyclization
Eosin Y, an organophotoredox catalyst, enables aerobic oxidative cyclization of aldehydes and acyl hydrazides under visible light. Reactions proceed at room temperature in 4–6 hours, yielding 2,5-disubstituted oxadiazoles (82–90% yield).
Table 2: Green Synthesis Methods for this compound Derivatives
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Grinding with I₂ | I₂ | Solvent-free | 0.33 | 85 |
| Visible Light/Eosin Y | Eosin Y | Ethanol | 4 | 88 |
| Micellar Media (SDS) | SDS | Water | 2 | 79 |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
-
POCl₃ Cyclization : High yields (85–92%) but requires hazardous reagents.
-
HATU Coupling : Scalable for diverse derivatives but cost-prohibitive for industrial use.
-
Green Methods : Eco-friendly with moderate yields (75–88%), ideal for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-chloroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 1-chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Electrophilic aromatic substitution: The oxadiazole ring can undergo electrophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the ring.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(1-aminoethyl)-1,3,4-oxadiazole, while oxidation can lead to the formation of oxadiazole N-oxides .
Scientific Research Applications
Biological Activities
Antimicrobial Activity : Numerous studies have demonstrated the antibacterial properties of 1,3,4-oxadiazole derivatives. For example, a series of synthesized compounds showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating strong efficacy compared to standard antibiotics .
Anticancer Potential : The anticancer properties of 2-(1-chloroethyl)-1,3,4-oxadiazole have been explored through various derivatives that were tested against multiple cancer cell lines. One study reported that specific oxadiazole derivatives displayed promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .
Anti-inflammatory Effects : Some oxadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) enzymes. Research indicated that certain compounds exhibited lower ulcer indices while maintaining high anti-inflammatory activity compared to standard drugs like Indomethacin .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by forming covalent bonds with target molecules. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives
Structural and Functional Group Comparisons
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituent patterns at positions 2 and 5 of the heterocyclic ring. Below is a comparison with key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂), chloro (Cl), and trifluoromethyl (CF₃) groups enhance bioactivity by modulating electron density. For example, 5-nitrophenyl derivatives exhibit potent CNS depressant effects .
- Thioether Linkages : Compounds like 2-(benzylthio)-5-(trifluoromethyl) show strong fungicidal activity due to enhanced binding to succinate dehydrogenase (SDH) .
- Chloroethyl vs.
Anticonvulsant Activity
- Analog: 2-[2-(2-Chlorophenoxy)phenyl]-5-amino-1,3,4-oxadiazole (compound 6 in ) showed 72% protection in pentylenetetrazole (PTZ) tests, comparable to estazolam .
Antimicrobial and Fungicidal Activity
- Analog : Thioether-linked derivatives (e.g., compound 5g in ) inhibited Sclerotinia sclerotiorum by >50% via SDH binding .
- Comparison : The chloroethyl group’s smaller size and lack of sulfur may limit similar fungicidal efficacy.
Anticancer Activity
- Analog : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (compound 106) showed 98.74% growth inhibition in leukemia cells .
- Comparison : Chloroethyl’s alkyl chain may disrupt planar stacking required for DNA intercalation, reducing cytotoxicity compared to aryl-substituted analogs.
CNS Depressant Activity
Physicochemical and Structural Insights
- Crystallography: Analogs with para-substituents (e.g., NO₂, Br) exhibit monoclinic crystal systems (space group P21/c), influencing stability and solubility .
- Molecular Docking : Thioether derivatives (e.g., 5g) mimic penthiopyrad’s binding to SDH, whereas chloroethyl’s conformational flexibility may reduce target affinity .
Biological Activity
2-(1-chloroethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The findings are supported by various studies and data tables summarizing key research results.
Antimicrobial Activity
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several 1,3,4-oxadiazole derivatives against 24 bacterial species, including both reference strains and clinical isolates. The results demonstrated that compounds containing the oxadiazole ring had broad-spectrum activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CT1-69 | Staphylococcus aureus | 10.8 μM |
| CT1-83 | Escherichia coli | 7.9 μg/mL |
| CT1-115 | Pseudomonas aeruginosa | 27.8 μM |
These findings suggest that oxadiazole derivatives could serve as potential candidates for antibiotic development due to their high efficacy against pathogenic bacteria .
Anti-inflammatory and Analgesic Properties
In addition to their antimicrobial effects, oxadiazoles have shown promising anti-inflammatory and analgesic activities. A series of new derivatives were synthesized and tested for these properties.
Research Findings
One study reported that certain oxadiazole derivatives exhibited strong anti-inflammatory effects in vitro by inhibiting COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound 10 | 0.140 ± 2.38 | 0.007 ± 0.11 |
The results indicated that these compounds not only reduced inflammation but also had lower ulcer indices compared to standard drugs like Indomethacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown cytotoxic effects against several cancer cell lines.
Cytotoxicity Data
A recent study assessed the cytotoxic effects of new oxadiazole derivatives on HT-29 and MDA-MB-231 cancer cell lines:
| Compound | HT-29 Cell Viability (%) at 10 μM | MDA-MB-231 Cell Viability (%) at 10 μM |
|---|---|---|
| Compound 3a | 64.0 | 45.2 |
| Compound 3b | 73.2 | 62.7 |
The compounds demonstrated significant cytotoxicity compared to Cisplatin and Doxorubicin, indicating their potential as chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing 2-(1-chloroethyl)-1,3,4-oxadiazole derivatives, and how are they optimized for yield and purity?
The synthesis typically involves cyclization of hydrazide precursors or coupling reactions with chloroethyl substituents. For example, hydrazide cyclization using POCl₃ as a dehydrating agent under reflux conditions is a common method (see for analogous protocols). Optimization includes adjusting stoichiometry (e.g., 1.2 eq chloroacetic acid), reaction time (5–6 hours), and purification via column chromatography (n-hexane:EtOAc mixtures) to achieve moderate yields (27–83%) . Characterization by ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .
Q. How are structural and purity analyses performed for 1,3,4-oxadiazole derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., δ 5.09 ppm for CH₂Cl in 2-(chloromethyl) derivatives) .
- HRMS : Validate molecular weight (e.g., C₉H₅Cl₂N₃O₃ has MW 274.06) .
- Melting Point Analysis : Assess purity (e.g., 77–114°C ranges for substituted oxadiazoles) .
Contradictions in spectral data should be resolved by comparing with literature or repeating synthesis under controlled conditions .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Standard assays include:
- Fungicidal Activity : Inhibition tests against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, with >50% inhibition considered significant .
- Herbicidal Activity : Screening for bleaching effects on weeds, quantified via chlorophyll reduction assays .
Dose-response curves and positive controls (e.g., penthiopyrad) are essential for validation .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of action of this compound derivatives?
Docking studies with target proteins (e.g., succinate dehydrogenase, SDH; PDB: 2FBW) reveal binding modes. For example, carbonyl groups in oxadiazoles form hydrogen bonds with Arg-43 and Tyr-58 residues, mimicking lead compounds like penthiopyrad . Software such as AutoDock Vina is used to calculate binding energies (∆G), with lower values (<−7 kcal/mol) indicating stronger interactions .
Q. What strategies address low yields in the synthesis of chloroethyl-substituted oxadiazoles?
Q. How do substituents influence the stability and reactivity of 1,3,4-oxadiazole derivatives?
Electron-withdrawing groups (e.g., Cl, CF₃) enhance aromatic stability via resonance, while bulky substituents (e.g., tert-butyl) reduce ring strain . Stability is assessed via:
Q. How can structure-activity relationships (SAR) guide the design of bioactive oxadiazoles?
SAR studies prioritize:
- Substituent Position : 2- and 5-positions are critical for SDH inhibition; chloroethyl groups at position 2 enhance lipophilicity and membrane permeability .
- Heterocyclic Modifications : Thioether linkages (e.g., 2-((3-chlorobenzyl)thio)) improve fungicidal activity by 30% compared to alkyl chains .
Q. What analytical methods resolve contradictions in bioassay data for oxadiazole derivatives?
- Dose-Response Replication : Test multiple concentrations (10–100 µg/mL) to confirm EC₅₀ values.
- Cellular Uptake Studies : Use fluorescence-labeled derivatives to correlate intracellular concentration with activity .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
